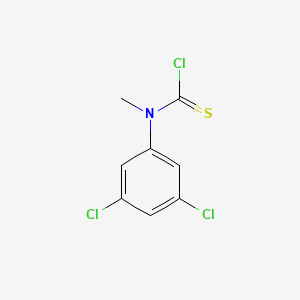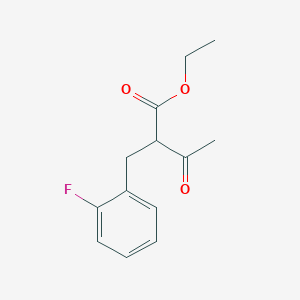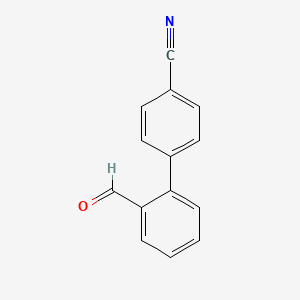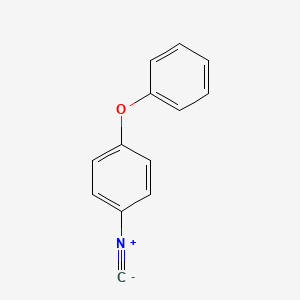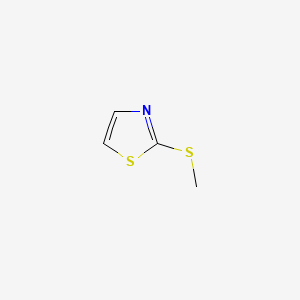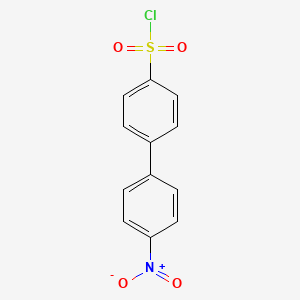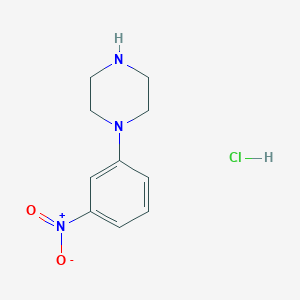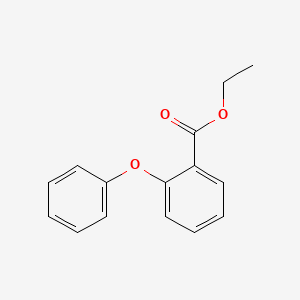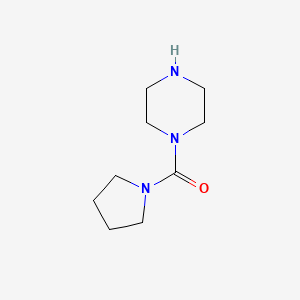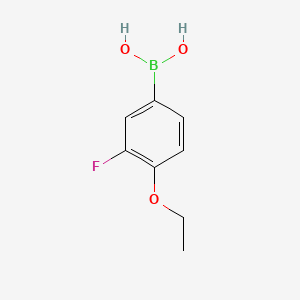
4-Ethoxy-3-fluorophenylboronic acid
概要
説明
4-Ethoxy-3-fluorophenylboronic acid, also known as 4-Ethoxy-3-fluorobenzeneboronic acid, is a chemical compound with the linear formula C2H5OC6H3(F)B(OH)2 . It has a molecular weight of 183.97 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of this compound can be achieved by treating commercially available 4-fluorophenylboronic acid with EtI/K2CO3 in acetone at reflux for 12 hours . This compound can also be used in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOc1ccc(cc1F)B(O)O . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Physical And Chemical Properties Analysis
This compound has a molar refractivity of 44.4±0.4 cm3, a polar surface area of 50 Å2, and a polarizability of 17.6±0.5 10-24 cm3 . It also has an ACD/LogP of 2.04, indicating its lipophilicity .科学的研究の応用
Supramolecular Assemblies Design and Synthesis : Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been utilized in the formation of supramolecular assemblies. These assemblies are achieved through hydrogen bonding between hetero N-atoms and –B(OH)2 groups. Such structures could have implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Noninvasive Glucose Monitoring : Derivatives like 4-amino-3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid have been investigated for their potential in noninvasive glucose monitoring. Specifically, they have been used in photonic crystal glucose-sensing materials aimed at monitoring glucose in tear fluid, offering a less invasive method for diabetes management (Alexeev et al., 2004).
Study of Fluorescence Quenching Mechanisms : The fluorescence quenching of similar compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been explored. These studies provide insights into the static quenching mechanisms and the interaction of these compounds with other molecules, which is valuable in the development of optical sensors and molecular probes (Geethanjali, Nagaraja, & Melavanki, 2015).
Adsorption Mechanism Studies : The influence of substituent type and position on the adsorption mechanism of phenylboronic acids, including fluoro and formyl analogues, has been studied using spectroscopic methods. These findings are significant in understanding the interaction of these molecules with surfaces, which is critical in surface chemistry and material science applications (Piergies et al., 2013).
Glucose-Sensitive Materials for Insulin Delivery : Derivatives like 4-fluorophenylboronic acid have been employed in the development of glucose-responsive materials. These materials can dynamically form reversible chemical bonds with sugars, making them potential candidates for controlling insulin delivery in response to glucose levels (Luo et al., 2020).
Catalysis in Organic Synthesis : Phenylboronic acids, including fluorophenylboronic acid derivatives, have been used in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products (Lee, Schmink, & Berritt, 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Ethoxy-3-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, such as this compound, is transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the SM coupling conditions, including the presence of a palladium catalyst and the reaction temperature, can affect the performance of the compound . .
特性
IUPAC Name |
(4-ethoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJMULNQBNBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382320 | |
| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279263-10-4 | |
| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


